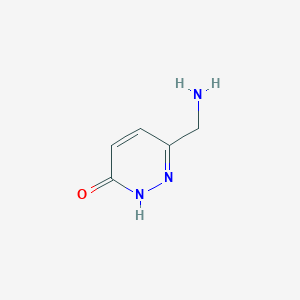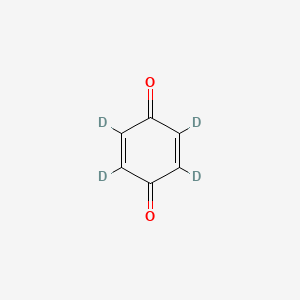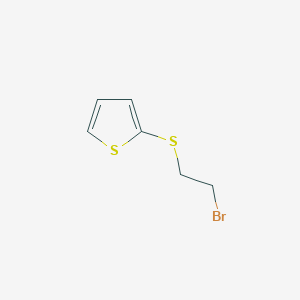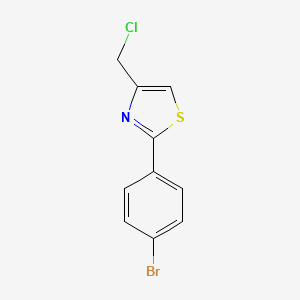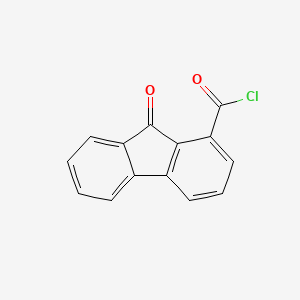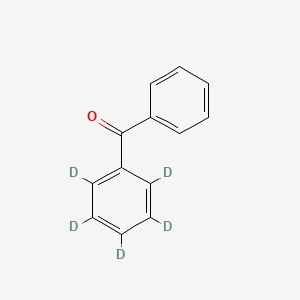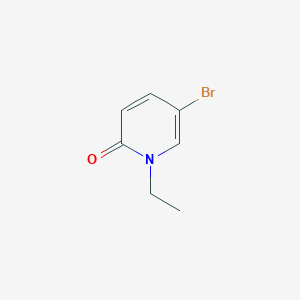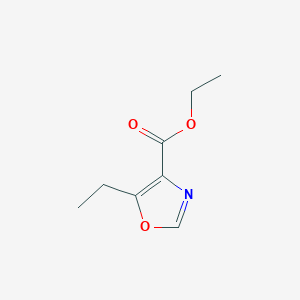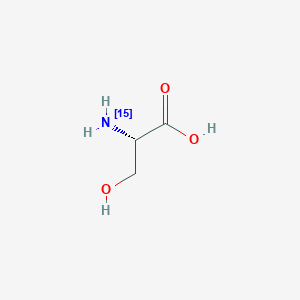
Azepane-1-sulfonyl chloride
Descripción general
Descripción
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
The study of sulfonyl group migration is crucial in the synthesis of nitrogen-containing heterocycles. A novel approach to the synthesis of 1,4-diazepines was described, which involves the sequential migration of sulfonyl groups. This process was achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions, resulting in C-sulfonylated 1,4-diazepines .
Efficient Synthesis of Functionalized Nitrogen Heterocycles
The development of an efficient synthesis method for dihydroquinolines and dihydrobenzo[b]azepines is significant.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Azepane-1-sulfonyl chloride is utilized in the synthesis of chiral sulfonamides with 2-azabicycloalkane skeletons. These compounds have shown notable cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma, medulloblastoma, and glioblastoma, highlighting their potential in cancer research and treatment (Samadaei et al., 2020).
Antiproliferative Activity in Cancer Research
Research also focuses on the antiproliferative activity of biaryl sulfonamides based on the 2-azabicycloalkane skeleton, derived from this compound. Some derivatives have shown inhibitory effects on cell growth, with IC50 values comparable to cisplatin, a common chemotherapy drug, and are less toxic to nonmalignant cells (Iwan et al., 2020).
Azepanium Ionic Liquids
This compound is used to synthesize azepanium ionic liquids. These liquids have potential applications in industrial processes, including as solvents and in electrolytes, due to their wide electrochemical windows and properties like decreased viscosity and increased conductivity (Belhocine et al., 2011).
Antihyperglycemic Activity
Compounds derived from this compound have been studied for their antihyperglycemic effects. One such study focused on the synthesis of 1-sulfonyl-1a,2,6,6a-tetrahydro-1H,4H-[1,3]dioxepino[5,6-b]azirines, which showed promising blood glucose-decreasing activity (Dumić et al., 1995).
Palladium-Catalyzed Asymmetric Synthesis
In the field of synthetic chemistry, this compound is used in palladium-catalyzed asymmetric [4 + 3] cycloadditions. This method enables the synthesis of sulfonyl-fused azepines with high regioselectivities and stereoselectivities (Liu et al., 2021).
Synthesis of Novel N-sulphonyl-1H-azepines
This compound is also used in the synthesis of novel N-sulphonyl-1H-azepines, highlighting its versatility in creating different organic compounds (Ayyangar et al., 1992).
Direcciones Futuras
Azepane-based compounds continue to play a significant role in medicinal chemistry due to their diverse biological activities . The development of new, less toxic, low-cost, and highly active azepane-containing analogs is a hot research topic in medicinal chemistry .
Relevant Papers
A review titled “Pharmaceutical significance of azepane based motifs for drug discovery: A critical review” discusses the recent developments of azepane-based compounds in a wide range of therapeutic applications . The review also describes the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds for future discovery of suitable drug candidates .
Propiedades
IUPAC Name |
azepane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNMEMFFRNANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274641 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41483-72-1 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



